FIDAS-5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

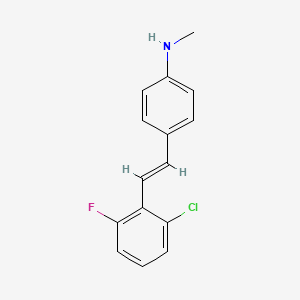

IUPAC Name |

4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFN/c1-18-12-8-5-11(6-9-12)7-10-13-14(16)3-2-4-15(13)17/h2-10,18H,1H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVXICBOMOGFMH-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C=CC2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=CC=C(C=C1)/C=C/C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of FIDAS-5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIDAS-5 is a potent and orally active small molecule inhibitor of Methionine S-adenosyltransferase 2A (MAT2A), a critical enzyme in cellular metabolism.[1][2][3][4] By competitively binding to MAT2A, this compound disrupts the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions.[1][3] This interference with one-carbon metabolism has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models, positioning this compound as a promising candidate for oncological drug development.[1][5] This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows.

Core Mechanism of Action: Inhibition of MAT2A

The primary molecular target of this compound is the enzyme Methionine S-adenosyltransferase 2A (MAT2A).[1] this compound acts as a competitive inhibitor, vying with the natural substrate, S-adenosylmethionine (SAM), for binding to the active site of MAT2A.[1][3] This direct inhibition leads to a significant reduction in the intracellular levels of both SAM and its downstream metabolite, S-adenosylhomocysteine (SAH).[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (MAT2A Inhibition) | 2.1 μM | Enzyme Assay | [1][2][3][4] |

| In Vitro Treatment Concentration | 3 μM | LS174T colorectal cancer cells | [1] |

| In Vitro Treatment Duration | 36 hours (for SAM/SAH reduction) | LS174T colorectal cancer cells | [1] |

| In Vitro Treatment Duration | 7 days (for proliferation inhibition) | LS174T colorectal cancer cells | [1] |

| In Vivo Dosage | 20 mg/kg (oral gavage) | Athymic nude mice with xenograft tumors | [1] |

| In Vivo Treatment Duration | Daily for two weeks | Athymic nude mice with xenograft tumors | [1] |

Signaling Pathways Affected by this compound

The inhibition of MAT2A by this compound initiates a cascade of downstream effects that ultimately impact cancer cell proliferation and survival. The primary consequences of reduced SAM levels are the disruption of cellular methylation and the alteration of gene expression.

Caption: Signaling pathway of this compound action.

Key Downstream Effects:

-

Reduction in SAM and SAH: this compound treatment leads to a measurable decrease in the intracellular concentrations of both S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH)[1][6].

-

Inhibition of Histone Methylation: The depletion of SAM, the substrate for histone methyltransferases, results in altered histone methylation patterns. This epigenetic modification can lead to changes in gene expression, including the downregulation of oncogenes.

-

Downregulation of c-Myc and Cyclin D1: Experimental evidence shows that this compound treatment inhibits the expression of the proto-oncogene c-Myc and the cell cycle regulator Cyclin D1[1].

-

Induction of p21WAF1/CIP1: this compound induces the expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1, which plays a crucial role in cell cycle arrest[1].

-

Inhibition of Cell Proliferation and Induction of Apoptosis: The culmination of these molecular events is the significant inhibition of cancer cell proliferation and the induction of programmed cell death (apoptosis)[1].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Affinity Binding Assay

This assay is used to identify the direct binding target of this compound.

Caption: Workflow for affinity binding assay.

Methodology:

-

Preparation of Biotinylated this compound: A biotinylated analog of this compound is synthesized to enable affinity purification.

-

Cell Lysis: Cancer cells (e.g., LS174T) are lysed to release cellular proteins.

-

Incubation: The cell lysate is incubated with the biotinylated this compound analog to allow for binding to its target protein(s).

-

Affinity Pull-down: Streptavidin-coated beads, which have a high affinity for biotin, are added to the lysate to capture the biotinylated this compound along with any bound proteins.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution: The specifically bound proteins are eluted from the beads.

-

Protein Separation and Identification: The eluted proteins are separated by SDS-PAGE and visualized. The protein band of interest is then excised and identified using mass spectrometry.

Measurement of Intracellular SAM and SAH Levels

This protocol outlines the quantification of SAM and SAH in cell lysates using Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with this compound (e.g., 3 μM for 36 hours) or a vehicle control.

-

Cell Lysis and Extraction: Cells are harvested and lysed. Metabolites, including SAM and SAH, are extracted, typically using a cold solvent precipitation method.

-

LC-MS Analysis: The extracted metabolites are separated by liquid chromatography and detected and quantified by mass spectrometry. Stable isotope-labeled internal standards for SAM and SAH are often used for accurate quantification.

-

Data Analysis: The concentrations of SAM and SAH are determined by comparing the signal of the endogenous metabolites to that of the internal standards.

Western Blot Analysis

This technique is used to measure the protein levels of c-Myc, Cyclin D1, and p21WAF1/CIP1 following this compound treatment.

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with this compound for the desired duration. After treatment, cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for c-Myc, Cyclin D1, p21WAF1/CIP1, and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction for detection.

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control to determine the relative protein expression levels.

In Vivo Xenograft Study

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

Caption: Workflow for in vivo xenograft study.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., LS174T) are subcutaneously injected into the flanks of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 20 mg/kg daily via oral gavage), while the control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Data Analysis: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to that of the control group.

Conclusion

This compound represents a targeted therapeutic strategy that exploits the metabolic dependency of cancer cells on the MAT2A enzyme. Its mechanism of action, centered on the competitive inhibition of MAT2A and the subsequent depletion of SAM, leads to a cascade of downstream events that collectively suppress tumor growth. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar MAT2A inhibitors. Further research will likely focus on optimizing its efficacy, exploring combination therapies, and identifying predictive biomarkers for patient stratification.

References

- 1. Fluorinated N,N-dialkylaminostilbenes repress colon cancer by targeting methionine S-adenosyltransferase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated N,N-Dialkylaminostilbenes for Wnt Pathway Inhibition and Colon Cancer Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

FIDAS-5: A Technical Guide to a Novel Methionine S-adenosyltransferase 2A Inhibitor for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIDAS-5 is a potent and orally bioavailable small molecule inhibitor of methionine S-adenosyltransferase 2A (MAT2A), an enzyme of critical importance in cancer metabolism.[1][2][3] MAT2A catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cancer cell proliferation and survival.[4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy, and detailed protocols for its evaluation in experimental settings. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate the role of methionine metabolism in cancer and to explore its therapeutic potential.

Introduction to MAT2A and the Rationale for Inhibition

Methionine S-adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for the production of S-adenosylmethionine (SAM) in most human tissues and is frequently overexpressed in various cancers, including those of the colon, liver, and stomach, as well as in hematological malignancies.[4][5][6] Elevated MAT2A expression is often correlated with a poorer prognosis.[5] SAM is the sole methyl group donor for the methylation of DNA, RNA, histones, and other proteins, processes that are fundamental to the regulation of gene expression, cell signaling, and proliferation.[5][7] Consequently, the dysregulation of MAT2A activity and SAM levels is a hallmark of many cancers, making MAT2A an attractive therapeutic target.

This compound emerges as a key investigational tool and potential therapeutic agent that directly targets this metabolic vulnerability. By inhibiting MAT2A, this compound effectively depletes the intracellular pool of SAM, leading to the disruption of essential methylation events and subsequent anti-proliferative and pro-apoptotic effects in cancer cells.[3][8]

This compound: Mechanism of Action and Preclinical Profile

This compound is a potent and orally active inhibitor of MAT2A, demonstrating significant anti-cancer properties in preclinical models.[1][2]

Mechanism of Action

This compound functions as a competitive inhibitor of MAT2A, effectively competing with S-adenosylmethionine (SAM) for binding to the enzyme.[1][2][3] This inhibition leads to a significant reduction in the intracellular levels of both SAM and its downstream metabolite, S-adenosylhomocysteine (SAH).[1][3] The depletion of SAM disrupts essential cellular methylation processes, impacting gene expression and cell cycle control. Specifically, treatment with this compound has been shown to inhibit the expression of the proto-oncogene c-Myc and the cell cycle regulator cyclin D1, while inducing the expression of the cell cycle inhibitor p21WAF1/CIP1.[1][3]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Reference |

| IC50 (Enzymatic Assay) | 2.1 µM | - | [1][2][3] |

| Concentration for Proliferation Inhibition | 3 µM | LS174T (Colon Cancer) | [1][2] |

| Treatment Duration for Proliferation Inhibition | 7 days | LS174T (Colon Cancer) | [1][2] |

| Concentration for SAM/SAH Reduction | 3 µM | LS174T (Colon Cancer) | [1][3] |

| Treatment Duration for SAM/SAH Reduction | 36 hours | LS174T (Colon Cancer) | [1][3] |

| Concentration for Apoptosis Induction | 0.5, 1, or 2 µM (in combination with siMAT2A) | OPM2 (Multiple Myeloma) | [9] |

| Concentration for Senescence Induction | 1-5 µM | Huh7, Hep3B (Liver Cancer) | [10] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Value | Animal Model | Tumor Type | Reference |

| Dosage | 20 mg/kg | Athymic Nude Mice | LS174T Xenograft | [1] |

| Administration Route | Oral Gavage | Athymic Nude Mice | LS174T Xenograft | [1] |

| Treatment Schedule | Daily for two weeks | Athymic Nude Mice | LS174T Xenograft | [1] |

| Outcome | Significant tumor growth inhibition | Athymic Nude Mice | LS174T Xenograft | [1] |

| Effect on SAM Levels | Significantly reduced liver SAM levels | Athymic Nude Mice | - | [1] |

Signaling Pathways and Experimental Workflows

MAT2A Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of MAT2A in the methionine cycle and the downstream consequences of its inhibition by this compound.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of MAT2A-RIP1 signaling axis reprograms monocytes in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. MTT assay protocol | Abcam [abcam.com]

An In-depth Technical Guide to FIDAS-5: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIDAS-5 is a potent and orally active small molecule inhibitor of Methionine S-Adenosyltransferase 2A (MAT2A). As a cell-permeable fluorinated N,N-dialkylaminostilbene analog, this compound effectively reduces the cellular levels of S-adenosylmethionine (SAM), the universal methyl donor, leading to downstream effects on methylation-dependent processes and protein synthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action in cancer. Detailed experimental protocols and data are presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name (E)-4-(2-Chloro-6-fluorostyryl)-N-methylaniline, is characterized by its stilbene core structure. The molecule's key identifiers and physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Name | (E)-4-(2-Chloro-6-fluorostyryl)-N-methylaniline | [1] |

| Synonym(s) | MAT2A Inhibitor II, FIDAS5 | [1] |

| Molecular Formula | C₁₅H₁₃ClFN | [1] |

| Molecular Weight | 261.72 g/mol | [1] |

| CAS Number | 1391934-98-7 | [1] |

| Appearance | Light yellow to yellow solid/semisolid | [1][2] |

| Purity | ≥98% (HPLC) | [1][3] |

| Solubility | DMSO: ≥100 mg/mL | [1][4] |

| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years. Solutions are unstable and should be freshly prepared. | [2] |

| SMILES String | Fc1c(c(ccc1)Cl)\C=C\c2ccc(cc2)NC | [1][3] |

| InChI Key | KXVXICBOMOGFMH-JXMROGBWSA-N | [1][3] |

Biological Activity and Mechanism of Action

This compound exerts its biological effects through the direct inhibition of MAT2A, the enzyme responsible for the synthesis of SAM from methionine and ATP.[5] By competitively binding to MAT2A, this compound effectively depletes the intracellular pool of SAM.[4][6] This reduction in SAM levels has significant downstream consequences, including the modulation of methylation events and the inhibition of protein synthesis via the mTOR signaling pathway.[5][7]

In Vitro Activity

| Parameter | Value | Cell Line/System | Conditions | Reference(s) |

| MAT2A Inhibition (IC₅₀) | 2.1 µM | Cell-free assay | [L-Met] = [ATP] = 1 mM, [MAT2A] = 10 µg/mL; 20 min this compound preincubation prior to 30 min reaction. | [1] |

| Cell Proliferation Inhibition | Significant | LS174T CRC cells | 3 µM this compound for 7 days. | [6][8] |

| SAM Level Reduction | 64% | LS174T CRC cells | 3 µM this compound for 36 hours. | [1] |

| S-adenosylhomocysteine (SAH) Reduction | 56% | LS174T CRC cells | 3 µM this compound for 36 hours. | [1] |

In Vivo Activity

| Parameter | Value | Animal Model | Dosing Regimen | Reference(s) |

| Tumor Growth Inhibition | 58% reduction on day 18 | Mice with HT29 colorectal cancer xenografts | 20 mg/kg/day, oral administration, starting day 4. | [1] |

| Tumor Burden Reduction | Significant | 5TGM1 multiple myeloma xenograft model in mice | 20 mg/kg this compound. | [5][7] |

Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of MAT2A, leading to a cascade of downstream effects. The inhibition of MAT2A reduces the cellular concentration of SAM, which in turn affects protein methylation and inhibits the mTOR signaling pathway, ultimately leading to decreased protein synthesis and cell proliferation.[7][9]

Experimental Protocols

In Vitro MAT2A Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory activity of this compound on MAT2A.

Materials:

-

Recombinant human MAT2A enzyme

-

L-Methionine

-

ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)

-

This compound (dissolved in DMSO)

-

Phosphate detection reagent

-

384-well microplate

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 384-well plate, add 5 µL of the diluted this compound solution to the test wells.

-

Add 5 µL of assay buffer with the same final DMSO concentration to the positive control wells.

-

Add 10 µL of assay buffer without the enzyme to the blank wells.

-

Add 10 µL of diluted MAT2A enzyme (e.g., 10 µg/mL) to the test and positive control wells.

-

Pre-incubate the plate for 20 minutes at room temperature.

-

Prepare a master mix containing the assay buffer, 1 mM L-Methionine, and 1 mM ATP.

-

Initiate the reaction by adding 10 µL of the master mix to all wells.

-

Incubate the plate for 30 minutes at room temperature.

-

Stop the reaction and measure the generated phosphate using a colorimetric phosphate detection reagent according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Proliferation Assay

This protocol outlines the methodology to assess the effect of this compound on the proliferation of cancer cell lines, such as LS174T colorectal cancer cells.

Materials:

-

LS174T colorectal cancer cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

Procedure:

-

Seed LS174T cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 3 µM) or vehicle control (DMSO).

-

Incubate the cells for the desired period (e.g., 7 days).

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate as required for color or signal development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Express the results as a percentage of the vehicle-treated control.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Athymic nude mice

-

Cancer cells for implantation (e.g., HT29 or 5TGM1)

-

Matrigel (optional)

-

This compound

-

Vehicle for oral gavage (e.g., corn oil or a formulation of DMSO, PEG300, Tween-80, and saline)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, potentially mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg) or vehicle daily via oral gavage.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

This compound is a valuable research tool for investigating the role of MAT2A and SAM metabolism in various cellular processes, particularly in the context of cancer. Its well-defined chemical structure, characterized properties, and potent biological activity make it a suitable candidate for further preclinical and clinical development. The experimental protocols provided herein offer a foundation for researchers to explore the therapeutic potential of this compound and other MAT2A inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. S-adenosylmethionine biosynthesis is a targetable metabolic vulnerability in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ccrod.cancer.gov [ccrod.cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorxiv.org [biorxiv.org]

- 7. haematologica.org [haematologica.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MAT2A in Cancer Metabolism and the Therapeutic Potential of FIDAS-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methionine adenosyltransferase 2A (MAT2A) has emerged as a critical enzyme in cancer metabolism, playing a pivotal role in cellular methylation processes essential for tumor growth and survival. Its product, S-adenosylmethionine (SAM), is the universal methyl donor for the methylation of DNA, RNA, and proteins, processes that are frequently dysregulated in cancer. This guide provides an in-depth technical overview of the role of MAT2A in cancer, with a particular focus on its synthetic lethal relationship with MTAP-deleted cancers. Furthermore, it details the mechanism and impact of FIDAS-5, a potent and orally active MAT2A inhibitor, as a promising therapeutic agent. This document is intended to be a comprehensive resource, providing quantitative data, detailed experimental protocols, and visual representations of the key biological pathways and experimental workflows.

The Central Role of MAT2A in Cancer Metabolism

MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM) from methionine and ATP in most tissues.[1][2] SAM is a crucial molecule that participates in numerous biochemical reactions, most notably as the principal methyl donor for all cellular methylation events.[3] In the context of oncology, the activity of MAT2A is frequently upregulated, providing a constant supply of SAM to fuel the aberrant hypermethylation patterns that are a hallmark of many cancers.[4][5] This increased methylation capacity supports tumorigenesis by altering gene expression, promoting cell proliferation, and enabling cancer cells to adapt to metabolic stress.[4]

A key vulnerability has been identified in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers.[3][6] MTAP is an essential enzyme in the methionine salvage pathway. Its absence leads to the accumulation of methylthioadenosine (MTA), which is a partial inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5).[1][7] This partial inhibition of PRMT5 makes cancer cells highly dependent on a continuous supply of SAM, and therefore on MAT2A activity, to maintain essential methylation processes. This creates a synthetic lethal relationship, where the inhibition of MAT2A is selectively lethal to MTAP-deleted cancer cells while sparing normal tissues.[2][6][8]

This compound: A Potent MAT2A Inhibitor

This compound is a member of the fluorinated N,N-dialkylaminostilbene (FIDAS) family of compounds and has been identified as a potent and orally bioavailable inhibitor of MAT2A.[3][9] It acts by competing with SAM for binding to the MAT2A enzyme, thereby directly inhibiting its catalytic activity.[9] This leads to a dose-dependent reduction in intracellular SAM levels, which in turn inhibits the methylation of crucial cellular components, including histones.[9]

The consequences of MAT2A inhibition by this compound in cancer cells are multifaceted and include:

-

Inhibition of Cell Proliferation: By depleting the cellular pool of SAM, this compound hampers the methylation events necessary for cell cycle progression, leading to a significant reduction in cancer cell proliferation.[9]

-

Induction of Apoptosis: The disruption of essential methylation pathways triggers programmed cell death in cancer cells.

-

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, preventing cancer cells from dividing and expanding.[9]

Quantitative Data

The following tables summarize key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Efficacy of this compound and other MAT2A Inhibitors

| Compound | Target | IC50 | Cell Line | MTAP Status | Reference |

| This compound | MAT2A | 2.1 µM | - | - | [9] |

| This compound (Compound 2b) | Proliferation | 7.6 nM | LS174T (colorectal) | Not Specified | [9] |

| AG-270 | Proliferation | >10,000 nM | HCT116 (colorectal) | Wild-type | [8] |

| AG-270 | Proliferation | 260 nM | HCT116 (colorectal) | MTAP -/- | [8] |

| MTDIA + AG-270 | Proliferation | 228 nM | HT-29 (colorectal) | Wild-type | [8] |

Table 2: Cellular and In Vivo Effects of this compound and other MAT2A Inhibitors

| Inhibitor | Model System | Dosage/Concentration | Effect | Reference |

| This compound | LS174T cells | 3 µM for 36h | Reduction in SAM and SAH levels | [9] |

| This compound | Athymic nude mice with xenografts | 20 mg/kg, daily for 2 weeks (oral) | Significant inhibition of tumor growth | [9] |

| AG-270 | Patients | Not Specified | 54-70% reduction in plasma SAM levels | [8] |

| MTDIA (MTAP inhibitor) | - | Not Specified | 73% PRMT5 inhibition | [8] |

| MTDIA + AG-270 | - | Not Specified | >93% PRMT5 inhibition | [8] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving MAT2A and the mechanism of synthetic lethality in MTAP-deleted cancers.

Experimental Workflows

The following diagrams outline typical experimental workflows for evaluating the efficacy of a MAT2A inhibitor like this compound.

Detailed Experimental Protocols

Measurement of Cellular S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) by LC-MS/MS

This protocol outlines the quantification of intracellular SAM and SAH levels.

Materials:

-

Cultured cancer cells

-

Ice-cold phosphate-buffered saline (PBS)

-

Extraction solvent: 80% methanol in water, pre-chilled to -80°C

-

Internal standards (e.g., ¹³C₅-SAH)

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C operation

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Culture and Harvesting: Culture cells to the desired confluency. For adherent cells, aspirate the medium, wash twice with ice-cold PBS, and then add the extraction solvent. For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in the extraction solvent.

-

Extraction: Add a defined volume of pre-chilled 80% methanol containing internal standards to the cell pellet or plate. Scrape adherent cells if necessary. Vortex or shake vigorously for 10 minutes at 4°C to ensure complete lysis and extraction.

-

Centrifugation: Centrifuge the cell extracts at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Sample Preparation for LC-MS/MS: Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water).

-

LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system. Use a suitable column for polar molecule separation (e.g., a HILIC column). The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for SAM, SAH, and their respective internal standards.

-

Data Analysis: Quantify the peak areas of SAM and SAH and normalize them to the peak areas of the internal standards. Generate a standard curve using known concentrations of SAM and SAH to determine the absolute concentrations in the samples. Calculate the SAM/SAH ratio.

In Vitro Histone Methyltransferase (HMT) Activity Assay

This protocol measures the activity of histone methyltransferases using a radioactive filter binding assay.

Materials:

-

Recombinant histone methyltransferase

-

Histone substrate (e.g., core histones or specific histone peptides)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose filter paper

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, histone substrate, and the recombinant HMT enzyme.

-

Initiate Reaction: Start the reaction by adding [³H]-SAM to the mixture. The final volume is typically 20-50 µL. Include a negative control reaction without the HMT enzyme.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction and Spotting: Stop the reaction by adding a small volume of a high-salt buffer or by spotting the reaction mixture directly onto the phosphocellulose filter paper.

-

Washing: Wash the filter paper several times with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.

-

Scintillation Counting: Place the washed and dried filter paper into a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of incorporated radioactivity is proportional to the HMT activity. Compare the counts per minute (CPM) of the sample with the negative control.

Cell Viability Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cultured cancer cells

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value of this compound.

This luminescent assay quantifies ATP as a measure of metabolically active cells.

Materials:

-

Cultured cancer cells

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into an opaque-walled 96-well plate and allow them to attach overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound for the desired duration.

-

Reagent Addition: After treatment, allow the plate to equilibrate to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP and thus the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

The targeting of MAT2A represents a promising therapeutic strategy in oncology, particularly for the significant subset of cancers harboring MTAP deletions. This compound has demonstrated potent preclinical activity as a MAT2A inhibitor, effectively reducing cancer cell proliferation and tumor growth by disrupting cellular methylation processes. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of MAT2A inhibitors as a novel class of anti-cancer agents. Further research into the broader applications of this compound and the identification of biomarkers for patient selection will be crucial for its successful clinical translation.

References

- 1. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells. | Broad Institute [broadinstitute.org]

- 2. ideayabio.com [ideayabio.com]

- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resource.aminer.org [resource.aminer.org]

- 6. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

Technical Guide: The Impact of FIDAS-5 on Intracellular S-adenosylmethionine (SAM) Levels

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

FIDAS-5 is a potent, orally active small molecule inhibitor of Methionine S-adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM) in most extrahepatic tissues.[1][2][3] As SAM is the universal methyl donor for a vast array of cellular processes, including DNA, RNA, and protein methylation, its regulation is critical for cellular homeostasis.[4][5] This document provides a comprehensive technical overview of the mechanism of action of this compound, its quantitative effects on cellular SAM levels, the downstream biological consequences, and detailed experimental protocols for studying these effects. This compound has demonstrated significant anti-proliferative and anti-cancer activities by effectively reducing intracellular SAM concentrations.[1][6]

Mechanism of Action: MAT2A Inhibition

The primary mechanism by which this compound exerts its cellular effects is through the direct inhibition of the MAT2A enzyme. MAT2A catalyzes the conversion of L-methionine and ATP into S-adenosylmethionine (SAM).[6][7] this compound is a potent MAT2A inhibitor with an IC50 of 2.1 μM and acts by competing with SAM for binding to the enzyme.[1][2][3] This inhibition leads to a direct reduction in the cellular pool of SAM, which in turn affects numerous downstream metabolic and signaling pathways. The reduction in SAM also leads to a decrease in S-adenosylhomocysteine (SAH), a product of SAM-dependent methylation reactions.[1][8]

Caption: this compound directly inhibits the MAT2A enzyme, blocking SAM synthesis.

Quantitative Effects on SAM and SAH Levels

Treatment of cancer cells with this compound leads to a quantifiable reduction in the intracellular concentrations of both SAM and its downstream metabolite, SAH. This effect has been observed in both in vitro cell culture models and in vivo animal studies.

Table 1: In Vitro Effects of this compound on SAM/SAH Levels

| Cell Line | This compound Concentration | Treatment Duration | Effect on SAM Levels | Effect on SAH Levels | Reference |

| LS174T (Colorectal Cancer) | 3 μM | 36 hours | Reduced | Reduced | [1][8] |

| Multiple Myeloma (MM) Cells | Dose-dependent | 48 hours | Reduced | Not Specified | [6][7] |

Table 2: In Vivo Effects of this compound on SAM Levels

| Animal Model | This compound Dosage | Treatment Duration | Tissue | Effect on SAM Levels | Reference |

| Athymic Nude Mice | 20 mg/kg (oral gavage) | 1 week | Liver | Significantly Reduced | [1][2] |

| 5TGM1 Murine MM Model | 20 mg/kg | Not Specified | Tumor | Reduced (Inferred) | [6][7][9] |

Downstream Biological Consequences of SAM Depletion

The reduction of intracellular SAM by this compound triggers a cascade of downstream events, primarily impacting cell growth, proliferation, and survival. These effects are particularly pronounced in cancer cells that exhibit a heightened dependency on one-carbon metabolism.

-

Inhibition of Cell Proliferation: By depleting SAM, this compound significantly inhibits the proliferation of various cancer cell lines, including colorectal cancer and multiple myeloma.[1][7]

-

Cell Cycle Arrest: this compound treatment leads to the induction of cell cycle inhibitors like p21WAF1/CIP1 and p27kip1.[1][9]

-

Downregulation of Oncogenes: The expression of key oncogenes such as c-Myc and cyclin D1 is inhibited following this compound treatment.[1][9]

-

Apoptosis Induction: In multiple myeloma cells, this compound treatment leads to an increase in markers of apoptosis, including cleaved caspase-3, caspase-9, and PARP.[9]

-

mTOR Pathway Inhibition: In multiple myeloma, MAT2A inhibition by this compound was shown to inactivate the mTOR-4EBP1 pathway, leading to a decrease in protein synthesis.[6][7]

Caption: this compound-mediated SAM depletion inhibits pro-growth pathways.

Experimental Protocols

This section details the methodologies used to assess the impact of this compound on cellular SAM levels and its biological consequences.

MAT2A Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against the MAT2A enzyme.

Methodology:

-

Enzyme Incubation: Recombinant MAT2A enzyme is incubated with varying concentrations of this compound at room temperature for 20 minutes to allow for binding.[2]

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrates, L-methionine and ATP, in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 50 mM KCl, 10 mM MgCl2).[2]

-

Reaction Quenching: After a defined period (e.g., 30 minutes), the reaction is stopped by adding cold deionized water.[2]

-

Phosphate Detection: The inorganic phosphate released from the ATP-to-SAM conversion is measured using a colorimetric assay, such as the SensoLyte MG Phosphate Assay kit.[2]

-

Data Analysis: The absorbance is measured (e.g., at 620 nm), and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.[2]

Cell Viability and Proliferation Assay

This protocol assesses the effect of this compound on cancer cell growth.

Methodology:

-

Cell Seeding: LS174T colorectal cancer cells or other relevant cell lines are seeded in 96-well plates at an appropriate density.[1]

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 3 μM for LS174T cells).[1]

-

Incubation: The plates are incubated for a specified period (e.g., 7 days for LS174T cells).[1]

-

Viability Measurement: Cell viability is assessed using a standard method, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[7]

-

Data Analysis: Luminescence is read on a microplate reader, and the results are expressed as a percentage of the vehicle-treated control.

Measurement of Intracellular SAM and SAH

This protocol outlines the general workflow for quantifying SAM and SAH levels in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., LS174T) are cultured and treated with this compound (e.g., 3 μM) or vehicle for a specific duration (e.g., 36 hours).[1]

-

Metabolite Extraction: Cells are harvested, and intracellular metabolites are extracted, typically using a cold solvent mixture such as methanol/acetonitrile/water.

-

LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of SAM and SAH.

-

Data Normalization and Analysis: The quantified levels of SAM and SAH are normalized to the total protein content or cell number and compared between this compound-treated and control groups.

Caption: Workflow for evaluating this compound's cellular effects.

In Vivo Xenograft Tumor Growth Study

This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Athymic nude mice are injected subcutaneously with a suspension of cancer cells (e.g., HT29 or LS174T colorectal cancer cells).[1]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 20 mg/kg) daily via oral gavage for a specified duration (e.g., two weeks). The control group receives the vehicle.[1][10]

-

Monitoring: Tumor volume and body weight are monitored regularly throughout the study.[1]

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues (e.g., liver, tumor) can be collected for analysis of SAM levels.[1]

Conclusion

This compound is a well-characterized inhibitor of MAT2A that effectively reduces intracellular levels of the critical metabolite S-adenosylmethionine.[1] This mechanism leads to potent anti-proliferative and pro-apoptotic effects in cancer cells, particularly those dependent on one-carbon metabolism.[6][7] The data summarized herein demonstrate that this compound treatment significantly lowers both SAM and SAH levels in vitro and reduces SAM levels in tissues in vivo.[1] These biochemical changes are associated with the inhibition of key oncogenic pathways and the induction of cell cycle arrest, highlighting the therapeutic potential of targeting SAM synthesis with inhibitors like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | methionine S-adenosyltransferase 2A (MAT2A) inhibitor | CAS# 1391934-98-7 | InvivoChem [invivochem.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. mTORC1 stimulates cell growth through SAM synthesis and m6A mRNA-dependent control of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-adenosylmethionine biosynthesis is a targetable metabolic vulnerability in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S-adenosylmethionine biosynthesis is a targetable metabolic vulnerability in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [sobekbio.com]

- 9. haematologica.org [haematologica.org]

- 10. abmole.com [abmole.com]

In-Vitro Efficacy of FIDAS-5 in Colorectal Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in-vitro effects of FIDAS-5, a potent and orally active inhibitor of methionine S-adenosyltransferase 2A (MAT2A), on colorectal cancer (CRC) cell lines. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Executive Summary

This compound demonstrates significant anti-proliferative effects in colorectal cancer cells by targeting MAT2A, a key enzyme in cellular metabolism. In-vitro studies on the LS174T colorectal cancer cell line reveal that this compound inhibits cell growth, modulates the expression of critical cell cycle and oncogenic proteins, and reduces the levels of key metabolites S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH). This guide consolidates the available data on this compound and provides a framework for further investigation into its therapeutic potential for colorectal cancer.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound's activity in colorectal cancer cell lines.

| Parameter | Value | Cell Line | Reference |

| IC50 (MAT2A) | 2.1 µM | - | [1] |

| IC50 (Cell Proliferation) | Not explicitly stated, but significant inhibition observed at 3 µM | LS174T | [1] |

Table 1: this compound Potency and Efficacy

| Analyte | Effect | Concentration | Incubation Time | Cell Line | Reference |

| SAM | Reduced | 3 µM | 36 hours | LS174T | [1] |

| SAH | Reduced | 3 µM | 36 hours | LS174T | [1] |

| c-Myc | Inhibited expression | 3 µM | Not specified | LS174T | [1] |

| Cyclin D1 | Inhibited expression | 3 µM | Not specified | LS174T | [1] |

| p21WAF1/CIP1 | Induced expression | 3 µM | Not specified | LS174T | [1] |

Table 2: Effects of this compound on Cellular Metabolites and Protein Expression in LS174T Cells

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's effects on colorectal cancer cells.

Cell Culture

LS174T human colorectal adenocarcinoma cells were maintained in a suitable culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

Cell viability was assessed using a standard proliferation assay. A summarized protocol is as follows:

-

Seed LS174T cells in 96-well plates at a predetermined density.

-

After allowing the cells to adhere overnight, treat them with various concentrations of this compound (e.g., 3 µM) or vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 7 days).

-

Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay that measures ATP content.

-

Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle-treated control.

Western Blotting

To determine the effect of this compound on protein expression, the following western blot protocol was likely employed:

-

Lyse this compound-treated and control LS174T cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against c-Myc, Cyclin D1, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Metabolite Analysis (SAM and SAH)

The levels of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) were likely measured using liquid chromatography-mass spectrometry (LC-MS). A general workflow is:

-

Treat LS174T cells with this compound (e.g., 3 µM) for a specified time (e.g., 36 hours).

-

Harvest the cells and extract metabolites using a suitable solvent (e.g., methanol/acetonitrile/water mixture).

-

Separate the metabolites using liquid chromatography.

-

Detect and quantify SAM and SAH using a mass spectrometer.

-

Normalize the metabolite levels to the total protein concentration or cell number.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in-vitro evaluation.

Discussion and Future Directions

The available in-vitro data indicates that this compound is a promising inhibitor of MAT2A with anti-proliferative activity in the LS174T colorectal cancer cell line. The observed reduction in SAM and SAH levels, coupled with the downregulation of c-Myc and Cyclin D1 and upregulation of p21, provides a mechanistic basis for its effects on cell cycle progression.

However, to fully elucidate the therapeutic potential of this compound in colorectal cancer, further in-vitro studies are warranted. Future research should focus on:

-

Expanding the cell line panel: Evaluating the efficacy of this compound across a diverse range of colorectal cancer cell lines with different genetic backgrounds (e.g., HCT116, SW480, DLD-1) to determine the spectrum of its activity and identify potential biomarkers of response.

-

Quantitative apoptosis and cell cycle analysis: Performing detailed apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis (e.g., propidium iodide staining followed by flow cytometry) to quantify the extent of programmed cell death and cell cycle arrest induced by this compound.

-

Elucidating downstream signaling: Investigating the broader signaling pathways affected by MAT2A inhibition with this compound, including the potential involvement of the PRMT5 and p53 pathways, which have been implicated for other MAT2A inhibitors.

-

Combination studies: Exploring the synergistic potential of this compound with standard-of-care chemotherapies and targeted agents used in the treatment of colorectal cancer.

By addressing these key areas, a more comprehensive understanding of this compound's mechanism of action and its potential as a novel therapeutic agent for colorectal cancer can be achieved.

References

The Advent of FIDAS-5: A Technical Guide to the Discovery and Synthesis of a Novel MAT2A Inhibitor

For Immediate Release

This technical guide provides an in-depth overview of the discovery and synthesis of fluorinated N,N-dialkylaminostilbenes, with a specific focus on FIDAS-5, a potent inhibitor of Methionine S-adenosyltransferase 2A (MAT2A). This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry, synthesis, and biological evaluation of this class of compounds.

Introduction: The Emergence of Fluorinated N,N-Dialkylaminostilbenes

Fluorinated N,N-dialkylaminostilbenes, known as FIDAS agents, have emerged as a significant class of molecules in oncological research. These compounds have demonstrated the potential to target and inhibit the catalytic subunit of MAT2A, an enzyme that is frequently upregulated in liver and colorectal cancers.[1] The core structure, a stilbene scaffold with N,N-dialkylamino and dihalostyryl moieties, has been systematically modified to optimize potency, solubility, and pharmacokinetic properties. The lead structure, (E)-4-(2′,6′-difluorostyryl)-N,N-dimethylaniline (referred to as FIDAS 1a), showed initial in vitro activity in the low micromolar range in LS174T colon cancer cells.[2] Further structure-activity relationship (SAR) studies led to the development of more potent analogs, including this compound.[1]

This compound: A Potent MAT2A Inhibitor

This compound, chemically known as (E)-4-(2-chloro-6-fluorostyryl)-N,N-dimethylaniline, is a potent and orally active inhibitor of MAT2A with an IC50 of 2.1 μM.[3] It effectively competes with S-adenosylmethionine (SAM) for binding to MAT2A, thereby disrupting cellular methylation processes that are crucial for cancer cell proliferation and survival.[3][4]

Mechanism of Action

This compound exerts its anticancer effects by directly targeting and inhibiting the enzymatic activity of MAT2A.[2] This inhibition leads to a reduction in the intracellular levels of SAM and S-adenosylhomocysteine (SAH), which in turn disrupts essential methylation reactions.[2][3] In cancer cells, this disruption can lead to the downregulation of key oncogenes like c-Myc and cyclin D1, and the induction of cell cycle inhibitors such as p21WAF1/CIP1, ultimately inhibiting cell proliferation.[3]

Synthesis of this compound

The synthesis of this compound and related fluorinated N,N-dialkylaminostilbenes primarily relies on the Wadsworth-Emmons reaction.[1][2] This olefination reaction involves the condensation of an arylphosphonate with an aryl aldehyde to form the characteristic stilbene double bond.

General Synthetic Workflow

The overall synthetic strategy for this compound can be outlined as follows:

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of a FIDAS agent, adapted from the general procedures described for analogous compounds.[1]

Step 1: Preparation of Diethyl (2-chloro-6-fluorobenzyl)phosphonate

This intermediate can be synthesized from 2-chloro-6-fluorobenzyl bromide and triethyl phosphite via the Michaelis-Arbuzov reaction.

Step 2: Wadsworth-Emmons Reaction

-

To a solution of diethyl (2-chloro-6-fluorobenzyl)phosphonate in a suitable aprotic solvent (e.g., anhydrous THF), add a strong base (e.g., sodium hydride) at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for a specified period to allow for the formation of the phosphonate ylide.

-

Add a solution of 4-(N,N-dimethylamino)benzaldehyde in the same solvent to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to yield pure (E)-4-(2-chloro-6-fluorostyryl)-N,N-dimethylaniline (this compound).

Quantitative Data Summary

The biological activity of this compound and related compounds has been quantified through various in vitro and in vivo assays.

| Compound | Target | IC50 (µM) | Cell Line | Assay | Reference |

| This compound | MAT2A | 2.1 | - | Biochemical Assay | [3] |

| FIDAS 1a ((E)-4-(2′,6′-difluorostyryl)-N,N-dimethylaniline) | MAT2A | Low µM range | LS174T | Cell Proliferation | [2] |

| (E)-2-(2′-Chloro-6′-fluorostyryl)-5-(N,N-dimethylamino)pyridine (5a) | MAT2A | - | - | - | [1] |

Table 1: In Vitro Activity of FIDAS Agents.

| Compound | Dose | Administration | Animal Model | Tumor Type | Outcome | Reference |

| This compound | 20 mg/kg | Oral gavage (daily for 2 weeks) | Athymic nude mice | Colon cancer xenograft | Significant inhibition of tumor growth | [3] |

Table 2: In Vivo Efficacy of this compound.

Key Experimental Protocols

MAT2A Inhibition Assay (Colorimetric)

This assay measures the amount of inorganic phosphate (Pi) produced during the MAT2A-catalyzed conversion of L-methionine and ATP to SAM.

Materials:

-

Recombinant human MAT2A enzyme

-

L-Methionine

-

ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)

-

Test compound (this compound) dissolved in DMSO

-

Colorimetric phosphate detection reagent (e.g., Malachite Green-based)

-

96-well microplate

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, L-methionine, ATP, and the test compound.

-

Initiate the reaction by adding the MAT2A enzyme to each well.

-

Incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period.

-

Stop the reaction and add the colorimetric detection reagent.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percent inhibition of MAT2A activity and determine the IC50 value.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Athymic nude mice

-

Human colon cancer cells (e.g., LS174T)

-

This compound formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject human colon cancer cells into the flank of athymic nude mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into control and treatment groups.

-

Administer this compound (e.g., 20 mg/kg) or vehicle control to the respective groups via oral gavage daily.

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Analyze the data to determine the effect of this compound on tumor growth.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for cancers with MAT2A upregulation. Its discovery and synthesis have been guided by systematic medicinal chemistry efforts, leading to a potent and orally bioavailable inhibitor. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working on the development of novel anticancer agents targeting metabolic vulnerabilities. Further investigation into the clinical potential of this compound and related compounds is warranted.

References

The Impact of FIDAS-5 on the Cell Cycle Regulator p21WAF1/CIP1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIDAS-5, a potent and orally active inhibitor of methionine S-adenosyltransferase 2A (MAT2A), has demonstrated significant anti-cancer activities. A key mechanism underlying its therapeutic potential is the modulation of cell cycle regulators, prominently inducing the expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. This technical guide provides an in-depth analysis of the impact of this compound on p21WAF1/CIP1, summarizing key quantitative data, detailing experimental protocols for its investigation, and visualizing the associated signaling pathways and workflows.

Introduction to this compound and p21WAF1/CIP1

This compound is a small molecule inhibitor that targets MAT2A, the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor critical for numerous cellular processes, including histone and DNA methylation. By inhibiting MAT2A, this compound depletes intracellular SAM levels, leading to epigenetic modifications and subsequent changes in gene expression.

p21WAF1/CIP1 is a well-characterized tumor suppressor and a universal inhibitor of cyclin-dependent kinases (CDKs). Its induction leads to cell cycle arrest, typically at the G1/S and G2/M transitions, providing time for DNA repair or, in some contexts, initiating apoptosis or senescence. The upregulation of p21WAF1/CIP1 is a desirable outcome in cancer therapy, and its induction by this compound highlights a critical aspect of this compound's anti-neoplastic activity.

Quantitative Analysis of this compound's Effect on p21WAF1/CIP1

The induction of p21WAF1/CIP1 by this compound has been observed across various cancer cell lines. The following tables summarize the available quantitative data from preclinical studies.

| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Observed Effect on p21WAF1/CIP1 | Reference |

| LS174T | Colorectal Cancer | 3 µM | Not Specified | Induction of expression | [1] |

| Multiple Myeloma (MM) cell lines | Multiple Myeloma | Not Specified | Not Specified | Potent increase in expression | [2] |

| Gastric Cancer (GC) cell lines | Gastric Cancer | 10 µM | Not Specified | Sensitization to ferroptosis (p21 role implied in cell cycle) | |

| Liver Cancer cell lines | Liver Cancer | Not Specified | Not Specified | Induction of senescence (p21 is a key marker) | [3] |

Note: The available literature primarily states the induction of p21WAF1/CIP1 without providing specific fold-change values from dose-response or time-course studies in many cases. Further research is needed to fully quantify this relationship across a broader range of cancer types and experimental conditions.

Signaling Pathway: From MAT2A Inhibition to p21WAF1/CIP1 Upregulation

The primary mechanism by which this compound induces p21WAF1/CIP1 expression is through the depletion of intracellular SAM, which leads to alterations in the epigenetic landscape of cancer cells.

Caption: this compound inhibits MAT2A, leading to SAM depletion and altered gene expression, including p21 upregulation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on p21WAF1/CIP1.

Western Blotting for p21WAF1/CIP1 Protein Expression

This protocol details the detection and quantification of p21WAF1/CIP1 protein levels in cancer cells following treatment with this compound.

Caption: Workflow for Western blot analysis of p21 expression after this compound treatment.

Methodology:

-

Cell Culture and Treatment:

-

Seed the cancer cell line of interest in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) for different time points (e.g., 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for p21WAF1/CIP1 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure to determine the effect of this compound on cell cycle distribution.

Caption: Workflow for cell cycle analysis by flow cytometry after this compound treatment.

Methodology:

-

Cell Treatment and Harvesting:

-

Treat cells with this compound as described for the Western blot protocol.

-

Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

-

Wash the cells with PBS.

-

-

Cell Fixation:

-

Resuspend the cell pellet in ice-cold PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound effectively induces the expression of the cell cycle inhibitor p21WAF1/CIP1 through a mechanism involving the inhibition of MAT2A and subsequent depletion of SAM. This leads to epigenetic reprogramming that favors the expression of tumor suppressor genes. The upregulation of p21WAF1/CIP1 is a key event contributing to the anti-proliferative effects of this compound, resulting in cell cycle arrest. The provided protocols and pathway diagrams serve as a comprehensive resource for researchers investigating the molecular mechanisms of this compound and its potential as a cancer therapeutic. Further quantitative studies are warranted to fully elucidate the dose- and time-dependent effects of this compound on p21WAF1/CIP1 across a wider range of malignancies.

References

Unraveling the Anticancer Potential of FIDAS-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

FIDAS-5 has emerged as a promising small molecule inhibitor with significant anticancer activities. This technical guide provides a comprehensive overview of the preliminary research on this compound, focusing on its mechanism of action, experimental validation, and the signaling pathways it modulates. The information is curated to support further investigation and drug development efforts in oncology.

Core Mechanism of Action

This compound is a potent and orally active inhibitor of Methionine S-adenosyltransferase 2A (MAT2A), a crucial enzyme in the methionine cycle.[1][2][3][4] It effectively competes with the natural substrate, S-adenosylmethionine (SAM), for binding to MAT2A, exhibiting an IC50 of 2.1 μM.[1][2][3][4] The inhibition of MAT2A by this compound leads to a reduction in the intracellular levels of both SAM and S-adenosylhomocysteine (SAH), thereby disrupting cellular methylation processes and downstream signaling pathways that are critical for cancer cell proliferation and survival.[2]

Quantitative Analysis of Anticancer Activity

The anticancer effects of this compound have been quantified in both in vitro and in vivo models. The following tables summarize the key findings from preclinical studies.

Table 1: In Vitro Activity of this compound

| Cell Line | Assay Type | Concentration | Treatment Duration | Key Findings | Reference |

| LS174T (Colorectal Cancer) | Proliferation Assay | 3 μM | 7 days | Significantly inhibited cell proliferation. | [1] |

| LS174T (Colorectal Cancer) | Western Blot | 3 μM | - | Inhibited the expression of c-Myc and cyclinD1; Induced the expression of p21WAF1/CIP1. | |

| LS174T (Colorectal Cancer) | Metabolite Analysis | 3 μM | 36 hours | Reduced the levels of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH). | [2] |

| AML Patient Samples | Colony-forming cell activity | 1.5, 3, or 6µM | - | Dose-dependent reduction in colony-forming ability. | [5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosing Regimen | Treatment Duration | Key Findings | Reference |

| Athymic Nude Mice | Colorectal Cancer Xenograft | 20 mg/kg; oral gavage; daily | 2 weeks | Significantly inhibited tumor growth with minimal difference in body weight. | [1][3] |

| Athymic Nude Mice | - | 20 mg/kg | 1 week | Significantly reduced liver SAM levels. | [1] |

Signaling Pathway Modulation

This compound exerts its anticancer effects by targeting the MAT2A-mediated methionine cycle, which in turn affects key downstream signaling pathways involved in cell cycle regulation and proliferation. The inhibition of MAT2A leads to a depletion of SAM, a universal methyl donor, thereby impacting histone and DNA methylation and the expression of oncogenes.

Figure 1: Proposed signaling pathway of this compound's anticancer activity.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's anticancer activities, detailed methodologies for key experiments are provided below.

Cell Viability Assay

This protocol is based on the methodology used for assessing the effect of this compound on the proliferation of LS174T colorectal cancer cells.[1]

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

LS174T colorectal cancer cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

Microplate reader

Procedure:

-

Seed LS174T cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be less than 0.1%.

-

Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 3 μM) or vehicle control (DMSO).

-

Incubate the plates for the desired duration (e.g., 7 days).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol outlines the procedure for analyzing protein expression changes in response to this compound treatment.

Objective: To assess the effect of this compound on the expression levels of key proteins involved in cell cycle regulation (c-Myc, Cyclin D1, p21).

Materials:

-

LS174T cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-c-Myc, anti-Cyclin D1, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat LS174T cells with this compound (e.g., 3 μM) for the specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-